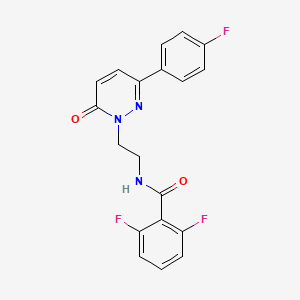

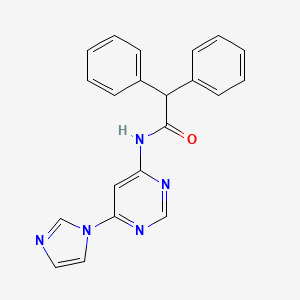

![molecular formula C18H18N2O3S2 B2497975 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole CAS No. 551930-96-2](/img/structure/B2497975.png)

2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole is a compound that has garnered interest in the field of organic chemistry and materials science due to its unique structural and functional properties. This compound, belonging to the benzothiazole family, features a complex arrangement of a benzothiazole core modified with methoxyphenylsulfonyl and pyrrolidinyl groups. Such modifications imbue the molecule with distinct chemical and physical characteristics, making it a subject of research for various potential applications.

Synthesis Analysis

The synthesis of this compound involves several key steps, starting from basic building blocks like o-aminothiophenol, which is subsequently converted into the core benzothiazole structure through cyclization reactions. Advanced functionalization techniques are employed to introduce the methoxyphenylsulfonyl and pyrrolidinyl groups into the molecule. A noteworthy method involves the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to compounds with similar structural features, as seen in the work by Bermejo et al. (2000) and Sousa et al. (2001), highlighting the synthetic pathways for related benzothiazole derivatives (Bermejo et al., 2000); (Sousa et al., 2001).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole, is characterized by X-ray diffraction and spectroscopic methods. Studies such as those by Jia (1998) provide insights into the crystal structure of related compounds, revealing a nearly planar tricyclic system that underscores the rigidity and conjugation within the molecule, contributing to its unique properties (Jia, 1998).

Chemical Reactions and Properties

Benzothiazole compounds undergo a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and complexation with metals. The presence of both electron-donating and electron-withdrawing groups within 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole facilitates diverse chemical reactivity. For example, the sulfonyl group can participate in sulfonation reactions, while the pyrrolidinyl moiety may engage in ring-opening or ring-closure reactions under specific conditions. Research by Ife et al. (1989) on related sulfonamide-based inhibitors highlights the influence of substituents on the molecule's stability and reactivity, offering parallels to the chemical behavior of 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole (Ife et al., 1989).

Applications De Recherche Scientifique

Antimicrobial Studies

Research has explored the synthesis of various benzothiazole derivatives, including those related to 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole, and their potential antimicrobial properties. For instance, Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles and examined their considerable antibacterial activity (Patel & Agravat, 2009). Similarly, Patel, Agravat, and Shaikh (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives related to benzothiazole, observing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Fluorescent Chromism and Sensing Applications

The compound and its derivatives have been studied for their potential in fluorescent chromism and as sensing devices. Nakane et al. (2018) designed a sulfonic acid-substituted benzothiazole that responded to various organic bases and amines, showing potential as a solid-state sensing device for biologically important molecules (Nakane et al., 2018).

Synthesis and Characterization in Chemistry

Studies have also focused on the synthesis and structural characterization of benzothiazole compounds. This includes research on the synthesis of benzothiazole derivatives and their interactions with metal complexes, as explored by Bermejo et al. (2000) and Sousa et al. (2001), providing insights into their potential applications in coordination chemistry (Bermejo et al., 2000); (Sousa et al., 2001).

Radiosensitizers in Cancer Research

The derivatives of benzothiazole, including those structurally similar to the compound , have been evaluated as potential radiosensitizers and anticarcinogenic compounds. Majalakere et al. (2020) reported on the synthesis and characterization of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles, demonstrating significant in vitro anticancer activity (Majalakere et al., 2020).

Spectral Studies and Proton Transfer Reactions

Benzothiazole derivatives have been investigated for their spectral properties and excited-state proton transfer reactions. Dey and Dogra (1992) studied the absorption and fluorescence spectra of 2-phenyl-substituted benzothiazoles, contributing to the understanding of their photophysical behavior (Dey & Dogra, 1992).

Propriétés

IUPAC Name |

2-[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-23-13-8-10-14(11-9-13)25(21,22)20-12-4-6-16(20)18-19-15-5-2-3-7-17(15)24-18/h2-3,5,7-11,16H,4,6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBHYXOEJXLUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)

![N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2497904.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2497909.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)

![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)